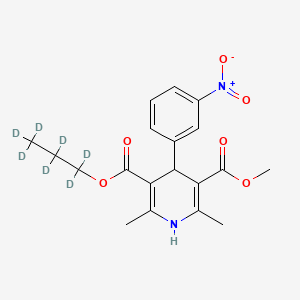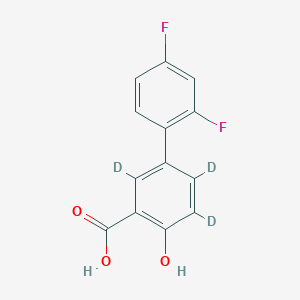
Diflunisal-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diflunisal-d3 is a deuterated form of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID) used to treat mild to moderate pain, inflammation, osteoarthritis, and rheumatoid arthritis . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolism of diflunisal due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diflunisal can be synthesized through several methods. One conventional method involves a five-step synthesis starting from fluorinated aniline. The steps include benzene arylation using a Gomberg-Bachmann-Hey reaction, Friedel-Crafts acylation, Bayer-Villiger oxidation, saponification, and finally carbonation of phenol through a Kolbe-Schmitt reaction . Another method involves a one-step synthesis using a palladium-diamine complex in a Suzuki cross-coupling reaction, which provides a high yield of 93% .
Industrial Production Methods
Industrial production of diflunisal typically follows the conventional multi-step synthesis due to its established protocols and scalability. The use of palladium-diamine complexes in a one-step synthesis is also gaining traction due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
Diflunisal-d3 undergoes various chemical reactions, including:
Oxidation: Diflunisal can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert diflunisal to its corresponding alcohols.
Substitution: Halogenation and nitration reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions include various substituted diflunisal derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
Diflunisal-d3 is widely used in scientific research due to its stability and the presence of deuterium atoms. Some key applications include:
Pharmacokinetics and Metabolism Studies: The deuterium atoms in this compound make it an ideal candidate for studying the pharmacokinetics and metabolism of diflunisal using mass spectrometry.
Drug Delivery Systems: Diflunisal is used in developing targeted drug delivery systems for treating conditions like rheumatoid arthritis, osteoarthritis, and cardiac amyloidosis.
Anticancer Research: Diflunisal derivatives have shown potential anticancer activity, particularly in inhibiting cyclooxygenase enzymes involved in cancer pathways.
Mechanism of Action
Diflunisal-d3, like diflunisal, exerts its effects primarily through the inhibition of cyclooxygenase-1 and 2 (COX-1 and COX-2) enzymes. This inhibition leads to a decreased formation of prostaglandin precursors, resulting in anti-inflammatory, analgesic, and antipyretic properties . Additionally, diflunisal stabilizes the transthyretin tetramer, preventing the misfolding of monomers and dimers from forming amyloid deposits in the heart .
Comparison with Similar Compounds
Diflunisal-d3 can be compared with other NSAIDs and salicylic acid derivatives:
Aspirin (Acetylsalicylic Acid): Both diflunisal and aspirin inhibit COX enzymes, but diflunisal has a longer duration of action and fewer gastrointestinal side effects.
Naproxen: Similar to diflunisal, naproxen is used for its anti-inflammatory and analgesic properties.
Diflunisal’s unique properties, such as its longer duration of action and fewer side effects, make it a valuable compound in both clinical and research settings.
Properties
Molecular Formula |
C13H8F2O3 |
|---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
2,4,5-trideuterio-3-(2,4-difluorophenyl)-6-hydroxybenzoic acid |
InChI |
InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)/i1D,4D,5D |
InChI Key |
HUPFGZXOMWLGNK-NHPOFCFZSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C=C(C=C2)F)F)[2H])C(=O)O)O)[2H] |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


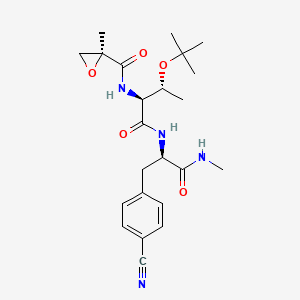
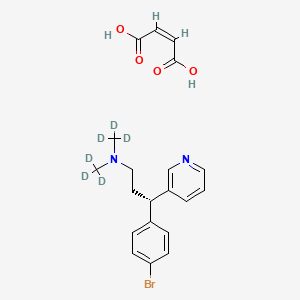
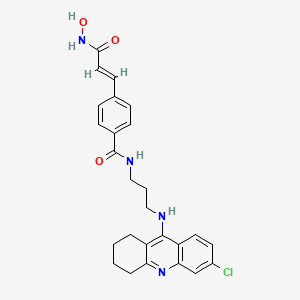
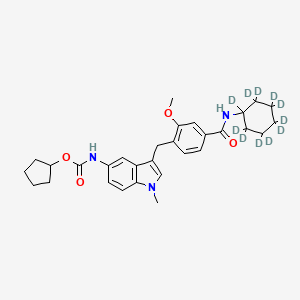
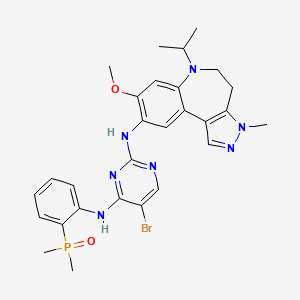

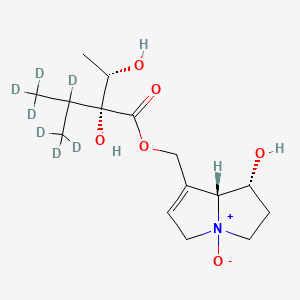
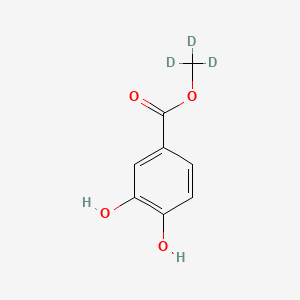
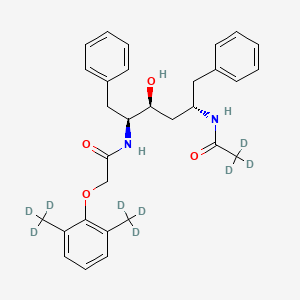

![2-[2-(2-aminoethoxy)ethoxy]ethanethiol;hydrochloride](/img/structure/B12418914.png)
![disodium;2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12418921.png)
